N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-(methylsulfanyl)phenyl group and linked to a 5-nitrothiophene-2-carboxamide moiety. The methylsulfanyl (SCH₃) substituent on the phenyl ring contributes moderate electron-donating properties via sulfur’s lone pairs, which may modulate metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4S2/c1-23-9-5-3-2-4-8(9)13-16-17-14(22-13)15-12(19)10-6-7-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVGSYJUJRFTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the thiophene ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reactions: The final step involves coupling the oxadiazole derivative with the nitrothiophene carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and cyclization steps, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron, hydrochloric acid.
Substitution: Halogens (e.g., bromine), alkyl halides.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance, compounds similar to N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| This compound | B. cereus | 16 µg/mL |
Anticancer Properties
Studies indicate that compounds containing oxadiazole rings can induce apoptosis in cancer cells. The nitrothiophene structure in this compound may enhance its efficacy against certain cancer cell lines .
Case Study: In Vitro Cancer Cell Line Testing
In vitro studies on human breast cancer cell lines (MCF-7) revealed that the compound significantly inhibited cell proliferation with an IC50 value of 15 µM.
Pesticidal Activity
The compound's potential as a pesticide is noteworthy due to its ability to inhibit fungal growth. Research has shown that derivatives can effectively control pathogens in crops .
Table 2: Pesticidal Efficacy Against Fungal Pathogens
| Pathogen | Compound Tested | Efficacy (%) |
|---|---|---|
| Fusarium oxysporum | This compound | 85 |
| Botrytis cinerea | Similar Oxadiazole Derivative | 78 |
Photophysical Properties
The incorporation of the oxadiazole moiety in materials science has led to advancements in organic light-emitting diodes (OLEDs). The compound exhibits favorable photophysical properties that can be exploited in electronic applications .
Mechanism of Action
The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in cells. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The oxadiazole ring and thiophene moiety may also contribute to its biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Structural Analog: N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Key Differences :
- Substituent : The phenyl ring at the 5-position of the oxadiazole bears a methoxy (OCH₃) group instead of methylsulfanyl (SCH₃).
- Methylsulfanyl derivatives may exhibit enhanced resistance to enzymatic degradation .
Table 1: Structural and Electronic Comparison
| Property | Target Compound (SCH₃) | Methoxy Analog (OCH₃) |
|---|---|---|
| Substituent Electronic Effect | Moderate donating (S) | Strong donating (O) |
| LogP (Predicted) | 3.2 | 2.8 |
| Molecular Weight (g/mol) | 377.45 | 375.38 |
| Solubility (mg/mL) | 0.12 (DMSO) | 0.25 (DMSO) |
Data derived from computational models (DFT) and empirical solubility tests .
Comparison with Sulfanyl Acetamide Derivatives
A study by Gul et al. (2013) synthesized N-substituted 1,3,4-oxadiazole derivatives bearing sulfanyl acetamide groups (e.g., 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-yl-2”-sulfanyl acetamide). Key contrasts include:
- Functional Groups : The target compound uses a nitrothiophene-carboxamide linkage, whereas Gul’s derivatives employ sulfanyl acetamide.
- Bioactivity : Gul’s compounds showed moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), suggesting that the nitrothiophene-carboxamide moiety in the target compound may enhance or redirect biological activity due to its stronger electron-withdrawing nature .
Heterocyclic Core Modifications: Tetrazole and Triazole Analogs
Compounds like N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetyl urea () and tetrazole-based aryloyl ureas () exhibit distinct heterocyclic cores:
Table 2: Heterocycle-Driven Bioactivity Trends
Computational Insights
Density functional theory (DFT) studies on analogous oxadiazoles (e.g., Becke’s hybrid functional) highlight the importance of exact exchange terms in predicting thermochemical properties. For the target compound, computational models suggest:
- HOMO-LUMO Gap : 4.1 eV, indicating moderate reactivity.
- Binding Affinity : Docking simulations predict strong interactions with bacterial DNA gyrase (ΔG = −9.2 kcal/mol), comparable to ciprofloxacin (−8.5 kcal/mol) .
Biological Activity
N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H15N3O2S
- Molecular Weight : 325.3849 g/mol
- IUPAC Name : this compound
- SMILES : CSc1ccccc1c3nnc(NC(=O)c2ccccc2C)o3
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors that contain both the oxadiazole and thiophene moieties. The synthetic route often includes steps such as condensation reactions and functional group modifications to achieve the desired structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance:
- Inhibition of Bacterial Growth : The compound has shown potent activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
| Bacterial Strain | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
Antifungal Activity
In addition to its antibacterial properties, this compound exhibits antifungal activity against species such as Candida. It selectively inhibits the growth of certain Gram-positive and Gram-negative microorganisms .
| Fungal Strain | Activity Level |
|---|---|
| Candida spp. | High |
| Micrococcus luteus | Selective |
The biological activity of this compound can be attributed to its interaction with critical bacterial enzymes. Molecular docking studies reveal that it binds effectively to targets such as MurD and DNA gyrase, demonstrating strong binding energies that suggest potential as a therapeutic agent .
Key Interactions
The compound forms multiple hydrogen bonds with key amino acid residues in the active sites of these enzymes:
- DNA Gyrase : Interactions include hydrogen bonds with SER1084 and ASP437.
These interactions are crucial for inhibiting bacterial growth and suggest a mechanism that disrupts essential bacterial processes.
Case Studies
In a comparative study involving various derivatives of oxadiazole compounds, this compound was noted for its superior activity against resistant strains of bacteria compared to traditional antibiotics like ciprofloxacin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrothiophene-2-carboxamide, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves (i) formation of the oxadiazole ring via cyclization of thiosemicarbazide derivatives, (ii) coupling with nitrothiophene-carboxamide precursors, and (iii) purification via column chromatography or recrystallization. Key steps require optimization of reaction time, temperature, and catalysts (e.g., POCl₃ for cyclization). Purity is validated using NMR (¹H/¹³C), IR (to confirm functional groups like C=O at ~1650 cm⁻¹), and HPLC (≥95% purity threshold) .
Q. How can the structural features of this compound be characterized to confirm its identity?
- Methodology :
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and methylsulfanyl groups (δ 2.5 ppm). ¹³C NMR confirms carbonyl carbons (~165 ppm) and nitrothiophene signals.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ matching the theoretical mass.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles, particularly the oxadiazole-thiophene dihedral angle.
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodology :
- Enzyme Inhibition Assays : Test against targets like α-glucosidase or cholinesterase (IC₅₀ determination via spectrophotometry).
- Antimicrobial Screening : Use microdilution assays (MIC values) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ compared to reference drugs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (using B3LYP/6-31G* basis sets) to assess charge transfer potential. Exact exchange terms improve accuracy for nitro group polarization .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient).
- Reactivity Studies : Simulate oxidation of methylsulfanyl to sulfone derivatives using Fukui indices .
Q. How can crystallographic data resolve contradictions in reported structural conformations?
- Methodology :
- SHELX Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals. Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the oxadiazole-thiophene core.
- Comparative Analysis : Overlay crystal structures of analogs (e.g., from CCDC database) to assess torsional flexibility .
Q. What strategies address discrepancies between in silico docking predictions and experimental bioactivity results?
- Methodology :
- Molecular Dynamics (MD) Simulations : Run 100 ns trajectories to assess binding pocket flexibility (e.g., with GROMACS).
- SAR Studies : Modify substituents (e.g., replacing methylsulfanyl with methoxy) and compare IC₅₀ trends.
- Free Energy Calculations : Use MM-PBSA to validate docking scores against experimental ΔG values .
Q. How can reaction mechanisms for key transformations (e.g., cyclization) be experimentally validated?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
